2-(1-Aminopropyl)-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3 |
InChI Key |
YSOLLTHGWXGJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Aminopropyl 5 Methylphenol
Conventional Synthetic Pathways to 2-(1-Aminopropyl)-5-methylphenol
Conventional synthetic routes to this compound primarily involve the construction of the aminopropyl side chain on a pre-existing 5-methylphenol scaffold. These methods are often robust and can be scaled up for larger quantity production.
Reductive amination is a cornerstone of amine synthesis in organic chemistry and represents a highly plausible and efficient method for the preparation of this compound. organic-chemistry.orgmasterorganicchemistry.com This approach typically involves two key steps: the synthesis of a ketone precursor, followed by its reaction with an amine source in the presence of a reducing agent.
The logical precursor for this synthesis is 1-(2-hydroxy-5-methylphenyl)propan-1-one . This ketone can be synthesized via a Fries rearrangement of p-cresyl propionate. In this reaction, the ester is treated with a Lewis acid catalyst, such as aluminum chloride, to induce an intramolecular acylation of the aromatic ring, preferentially at the ortho position to the hydroxyl group.
Once the ketone precursor, 1-(2-hydroxy-5-methylphenyl)propan-1-one, is obtained, it can undergo reductive amination. fkit.hr In a typical procedure, the ketone is reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is another effective method. fkit.hr
Table 1: Plausible Reductive Amination Conditions
| Step | Reactants | Reagents and Conditions | Product |
| 1. Ketone Synthesis | p-Cresyl propionate | AlCl₃, nitrobenzene, heat | 1-(2-hydroxy-5-methylphenyl)propan-1-one |
| 2. Reductive Amination | 1-(2-hydroxy-5-methylphenyl)propan-1-one, Ammonia/Ammonium acetate | NaBH₃CN, methanol, pH ~6-7 | This compound |
| Alternative for Step 2 | 1-(2-hydroxy-5-methylphenyl)propan-1-one, Ammonia | H₂, Pd/C or Raney Ni, ethanol, pressure | This compound |
Multi-component Reaction Strategies in Aminopropylphenol Synthesis
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical alternative for the synthesis of substituted amines. clockss.org While a specific MCR for the direct synthesis of this compound has not been extensively reported, analogous reactions suggest its feasibility.
For instance, a variation of the Petasis reaction (borono-Mannich reaction) could potentially be employed. researchgate.net This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboron reagent. A hypothetical MCR for the target molecule could involve 5-methylphenol, propanal, an amine source, and a suitable catalyst system, although this would likely require significant optimization to control regioselectivity and achieve the desired product. The development of novel MCRs remains an active area of research, and it is plausible that a route to aminopropylphenols could be designed. acs.org
Chiral Synthesis and Stereoselective Preparation of this compound Enantiomers
The 1-aminopropyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the stereoselective synthesis of each enantiomer a critical aspect of medicinal chemistry. nih.gov
Asymmetric catalysis provides an elegant approach to obtaining enantiomerically enriched products. rsc.org In the context of synthesizing chiral this compound, asymmetric reductive amination of the precursor ketone, 1-(2-hydroxy-5-methylphenyl)propan-1-one, is a promising strategy. mpg.de This can be achieved using a chiral catalyst to induce facial selectivity in the reduction of the intermediate imine.
One approach involves the use of a chiral auxiliary, where the amine source is a chiral amine. After the reductive amination, the chiral auxiliary is cleaved to yield the enantiomerically enriched target amine. Another, more direct approach, is the use of a catalytic amount of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reduction. mpg.de
Table 2: Approaches in Asymmetric Synthesis
| Method | Description | Key Components | Expected Outcome |
| Chiral Auxiliary | A chiral amine is used as the nitrogen source to form a diastereomeric intermediate, which is then separated and the auxiliary removed. | Chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), reducing agent. | Enantiomerically pure this compound. |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereoselectivity of the reductive amination of the prochiral imine. | Prochiral imine, achiral reducing agent, chiral catalyst (e.g., chiral phosphoric acid, Ru- or Ir-based catalysts). | Enantiomerically enriched this compound. |
| Enzymatic Reduction | A ketoreductase enzyme can be used for the enantioselective reduction of the ketone to a chiral alcohol, followed by conversion to the amine. nih.gov | Ketone precursor, ketoreductase enzyme, cofactor (e.g., NADH/NADPH). | Chiral alcohol precursor to the desired amine enantiomer. |
Diastereoselective and Enantioselective Methodologies
Diastereoselective strategies can also be employed, particularly when a chiral auxiliary is used. The reaction of the prochiral ketone with a chiral amine forms a diastereomeric mixture of imines (or enamines), which can then be separated or, more ideally, one diastereomer is formed preferentially. Subsequent reduction and removal of the chiral auxiliary affords the desired enantiomer.
Enantioselective methods often rely on the use of chiral catalysts that create a chiral environment around the reacting species. For the synthesis of chiral amines, enzymatic methods have also gained prominence. nih.gov Biocatalytic reductive amination using engineered amine dehydrogenases or transaminases can offer high enantioselectivity under mild reaction conditions. york.ac.uk
Mechanistic Investigations of this compound Synthesis
The mechanism of the reductive amination of 1-(2-hydroxy-5-methylphenyl)propan-1-one begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, also known as an iminium ion. The reducing agent, such as a hydride source, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product. The pH of the reaction is a critical parameter, as it must be low enough to facilitate the dehydration of the hemiaminal but not so low as to protonate the ammonia, rendering it non-nucleophilic.
In asymmetric catalytic reductive amination, the chiral catalyst typically interacts with the imine or iminium ion to create a sterically biased environment. This directs the approach of the reducing agent to one face of the C=N double bond, leading to the preferential formation of one enantiomer. The exact nature of the catalyst-substrate interaction depends on the specific catalyst system employed.
Spectroscopic and Structural Elucidation of 2 1 Aminopropyl 5 Methylphenol and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations within a compound. Regrettably, specific experimental FT-IR and FT-Raman spectra for 2-(1-Aminopropyl)-5-methylphenol are not readily found in the reviewed literature. In such cases, analysis often relies on data from structurally similar compounds to predict characteristic vibrational modes. For instance, studies on related aminophenols can offer a basis for tentative assignments.
Fourier Transform Infrared (FT-IR) Analysis
While a dedicated FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the analysis of analogous molecules such as 2-aminophenol (B121084) and its derivatives. theaic.org The presence of a hydroxyl (-OH) group would likely result in a broad absorption band in the region of 3200-3600 cm⁻¹. The amino (-NH₂) group would typically exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the benzene (B151609) ring would likely be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenolic group would be expected around 1200-1260 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
Similar to FT-IR, no specific FT-Raman spectrum for this compound has been reported. In a hypothetical Raman spectrum, the aromatic ring vibrations would be expected to produce strong signals. The symmetric "breathing" mode of the benzene ring is a characteristic feature in Raman spectroscopy. The non-polar C-C bonds of the propyl group and the methyl C-H bonds would also be expected to show characteristic Raman scattering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Detailed experimental ¹H NMR, ¹³C NMR, and two-dimensional NMR data are crucial for the unambiguous structural assignment of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
No experimental ¹H NMR spectrum for this compound is currently available in the surveyed databases. Based on its structure, a hypothetical ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the aminopropyl group, and the methyl protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl, aminopropyl, and methyl substituents on the benzene ring. The methine proton of the aminopropyl group (-CH(NH₂)-) would likely be a multiplet, coupled to the adjacent methylene (B1212753) and amino protons. The methylene protons (-CH₂-) of the propyl group would also present as a multiplet, and the terminal methyl group (-CH₃) of the propyl chain would likely be a triplet. The protons of the methyl group attached to the benzene ring would appear as a singlet in the upfield region. The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Specific experimental ¹³C NMR data for this compound is not available. Predicted ¹³C NMR data for a structurally related but different compound, 5-Isopropyl-2-methylphenol, has been noted, but cannot be directly applied. hmdb.ca For this compound, one would expect to observe distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (around 110-160 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The carbons of the aminopropyl and methyl groups would resonate in the upfield region.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete structural elucidation of complex organic molecules. These techniques would be essential to definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule. Unfortunately, no 2D NMR data for this specific compound has been reported in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For an aromatic compound like this compound, a UV-Vis spectrum would be expected to show absorption bands corresponding to the electronic transitions of the phenolic chromophore. The position and intensity of these bands can be influenced by the solvent and the pH of the solution, due to the presence of the acidic phenolic hydroxyl group and the basic amino group.
A hypothetical UV-Vis analysis would involve dissolving the compound in various solvents (e.g., ethanol, methanol, acetonitrile) and recording the absorbance from approximately 200 to 800 nm. The resulting spectrum would likely exhibit characteristic peaks for the substituted benzene ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound, and the fragmentation pattern can provide structural information.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. wikipedia.orgiupac.org In a hypothetical FAB-MS analysis of this compound, the sample would be mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process would likely generate a prominent protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. Fragmentation could also occur, potentially leading to the loss of the aminopropyl side chain or other characteristic fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound (C₁₀H₁₅NO), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This precise mass measurement is a critical step in confirming the identity of a newly synthesized or isolated compound.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. nih.gov This provides definitive information about the molecular structure, conformation, and intermolecular interactions in the solid state.
Powder X-ray Diffraction Studies and Polymorphism
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. rigaku.com The technique is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.com Different polymorphs of a substance can have different physical properties. A PXRD pattern of a crystalline powder of this compound would show a characteristic set of peaks at specific diffraction angles (2θ). Comparing the PXRD patterns of different batches or samples prepared under different conditions could reveal the presence of different polymorphic forms. rigaku.com
Chemical Reactivity and Derivatization Strategies of 2 1 Aminopropyl 5 Methylphenol
Fundamental Reaction Pathways of the Aminopropyl and Phenolic Moieties
The reactivity of 2-(1-aminopropyl)-5-methylphenol is a composite of the individual reactivities of its aminopropyl and phenolic components. The electron-donating nature of both the hydroxyl and aminopropyl groups activates the aromatic ring, while these groups themselves are susceptible to a variety of chemical modifications.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The phenolic hydroxyl and the amino groups are ortho-, para-directing activators for electrophilic aromatic substitution. The methyl group also contributes to this activation. This makes the aromatic ring highly susceptible to reactions with electrophiles. The positions ortho and para to the activating groups are the most likely sites for substitution.
Conversely, nucleophilic aromatic substitution is less common for this electron-rich system unless a strong electron-withdrawing group is introduced onto the ring.
Reactions Involving the Aminopropyl Side Chain
The primary amine of the aminopropyl side chain is a key site for various chemical reactions. As a nucleophile, it can react with a wide array of electrophiles. Common reactions include acylation to form amides, alkylation, and condensation with aldehydes or ketones to form Schiff bases. nih.gov The basicity of the amine allows for salt formation with acids.
Functionalization and Derivatization for Advanced Chemical Entities
The versatile reactivity of this compound allows for its functionalization and derivatization to create more complex molecules with tailored properties.
Synthesis of Schiff Base Ligands from this compound
Schiff bases are readily synthesized through the condensation reaction of the primary amino group of this compound with an aldehyde or ketone. nih.gov This reaction is typically acid-catalyzed. nih.govdoaj.org The resulting imine or azomethine group, in conjunction with the phenolic hydroxyl group, creates a potential coordination site for metal ions, making these Schiff bases valuable as ligands in coordination chemistry. nih.govnih.govrsc.org The synthesis of novel Schiff bases from various aminophenols has been reported, highlighting the versatility of this reaction. nih.gov For instance, the condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (B160950) yields a Schiff base that can form complexes with various transition metals. nih.gov
Table 1: Examples of Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Product |
| This compound | Salicylaldehyde | Schiff base with N,O-donor sites |
| This compound | 1-Naphthaldehyde | 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol nih.govdoaj.orgresearchgate.net |
| Aminophenol derivatives | 2-Substituted 1,3-bis(dimethylamino)-trimethinium salts | Schiff base ligands nih.gov |
Formation of Amides, Esters, and Ethers
The amino and hydroxyl groups of this compound provide handles for the synthesis of amides, esters, and ethers.
Amides: The primary amine can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form amides. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with carboxylic acids. masterorganicchemistry.com
Esters: The phenolic hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides. libretexts.org Esterification with carboxylic acids is also possible, often requiring an acid catalyst. libretexts.org
Ethers: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This involves deprotonating the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgmasterorganicchemistry.com
Table 2: Derivatization Reactions
| Functional Group | Reagent | Product |
| Amino Group | Acyl Chloride | Amide |
| Phenolic Hydroxyl Group | Alkyl Halide (with base) | Ether |
| Phenolic Hydroxyl Group | Acid Anhydride (B1165640) | Ester |
Ring Functionalization and Substituent Effects
The activating nature of the existing substituents on the aromatic ring of this compound directs further electrophilic substitution to the available ortho and para positions. The electronic properties of any newly introduced substituent will, in turn, influence the reactivity of the entire molecule. For example, the introduction of an electron-withdrawing group would decrease the nucleophilicity of the aromatic ring and the basicity of the amino group, while an electron-donating group would have the opposite effect. The regioselectivity of these reactions can be influenced by the nature of the substituents already present. nih.gov
Analytical Derivatization Methodologies for this compound
The presence of both an amino and a hydroxyl group in this compound offers multiple sites for derivatization. The choice of derivatization strategy depends on the analytical method employed and the specific requirements of the analysis, such as whether achiral or chiral separation is needed.
For gas chromatographic analysis, derivatization is often essential to block the polar -NH2 and -OH groups, thereby increasing the volatility and thermal stability of the analyte. Common derivatization techniques for compounds with similar functional groups, such as amphetamine and its analogs, include silylation and acylation. nih.govthermofisher.com
Silylation involves the replacement of active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are versatile for this purpose. thermofisher.com The resulting TMS derivatives are typically less polar and more volatile, making them amenable to GC analysis. For quantitative analysis, the use of catalysts is often recommended to ensure complete derivatization.
Acylation is another widely used technique where an acyl group is introduced, typically at the primary amine. Fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are popular choices. nih.gov These reagents react with the amine to form stable amide derivatives. The resulting fluorinated derivatives are not only more volatile but also exhibit excellent sensitivity with electron capture detection (ECD) or mass spectrometry. The phenolic hydroxyl group can also be acylated, though potentially under different reaction conditions than the amine.
For high-performance liquid chromatography (HPLC), derivatization is primarily employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, especially when the native compound has low absorbance. Furthermore, for the separation of enantiomers, chiral derivatizing agents are used to form diastereomers that can be resolved on a conventional achiral stationary phase. yakhak.org
Chiral derivatization is crucial for distinguishing between the stereoisomers of this compound, which may exhibit different biological activities. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography. Common CDAs for primary amines include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and o-phthaldialdehyde (OPA) in combination with a chiral thiol. nih.gov
The selection of a suitable analytical method and derivatization reagent is critical for the accurate and sensitive determination of this compound in various matrices. The choice will depend on the specific analytical goals, such as achiral quantification or chiral purity determination.
Advanced Applications in Materials Science and Interdisciplinary Research
Integration of 2-(1-Aminopropyl)-5-methylphenol into Polymer and Composite Materials
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a versatile candidate for integration into various polymer and composite systems. These functional groups can participate in a range of polymerization reactions, potentially leading to the creation of materials with tailored properties.
The primary amine group can react with carboxylic acids, acyl chlorides, or anhydrides to form robust amide linkages, a cornerstone of polyamide synthesis. This suggests that this compound could be employed as a monomer or a co-monomer in the production of specialty polyamides. The incorporation of its phenolic and alkyl-substituted ring structure into the polymer backbone could impart enhanced thermal stability, altered solubility, and specific mechanical properties.
The presence of both functional groups also opens up possibilities for its use as a curing agent for epoxy resins. The amine group can react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset network. The phenolic hydroxyl group can further contribute to the curing process, potentially accelerating it or modifying the final properties of the cured resin.
| Potential Polymer System | Role of this compound | Expected Impact on Material Properties |
| Polyamides | Monomer or Co-monomer | Enhanced thermal stability, modified solubility |
| Polyesters | Monomer or Co-monomer | Introduction of aromaticity, potential for increased rigidity |
| Epoxy Resins | Curing Agent | Modified cross-linking density, improved thermal resistance |
| Polymer Composites | Coupling Agent / Adhesion Promoter | Enhanced interfacial adhesion, improved mechanical strength |
Role in the Development of Functional Organic and Hybrid Materials
Functional organic and hybrid materials are at the forefront of materials science, with applications ranging from electronics to sensor technology. The electroactive nature of the aminophenol moiety suggests that this compound could be a valuable building block for such materials.
Aminophenols are known precursors to conductive polymers. For instance, the electropolymerization of aminophenol isomers can yield polymeric films with interesting redox properties. scientific.net It is conceivable that this compound could be polymerized, either chemically or electrochemically, to produce a substituted polyaniline- or polyphenol-type polymer. The presence of the aminopropyl and methyl substituents would influence the polymer's solubility, processability, and its electronic properties.
In the realm of hybrid materials, the dual functionality of this compound allows for its grafting onto the surface of inorganic nanoparticles or its integration into metal-organic frameworks (MOFs). Such hybrid materials could exhibit synergistic properties, combining the processability and flexibility of the organic component with the electronic, optical, or catalytic properties of the inorganic counterpart. For example, its integration into a silica (B1680970) nanoparticle network could lead to a hybrid material with tailored surface chemistry and potential applications in chromatography or catalysis.
| Functional Material Type | Potential Role of this compound | Potential Application |
| Conductive Polymers | Monomer | Organic electronics, sensors |
| Hybrid Nanomaterials | Surface-modifying agent | Catalysis, separation sciences |
| Metal-Organic Frameworks | Organic Linker | Gas storage, sensing |
Interfacial Chemistry and Surface Modification Studies
The ability of a molecule to adsorb onto and modify the properties of a surface is crucial for a wide range of technologies, from coatings to biomedical implants. The amine and hydroxyl groups of this compound are expected to facilitate its adsorption onto various substrates, including metals, metal oxides, and cellulosic materials. mdpi.com
On metal surfaces, the lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal atoms, leading to the formation of a protective molecular layer. This has significant implications for corrosion inhibition, as discussed in a later section.
In the context of polymer science, the surface modification of materials is often a prerequisite for achieving desired properties such as hydrophilicity or biocompatibility. This compound could be used to functionalize the surface of inert polymers through techniques like plasma treatment or chemical grafting. The introduced amino and hydroxyl groups would then serve as reactive sites for the subsequent attachment of other molecules, such as biomolecules or polymer brushes. For instance, the modification of cellulose (B213188) nanofibrils with aminopropyl groups has been shown to alter their surface properties. researchgate.net
| Substrate | Potential Interaction Mechanism | Application of Surface Modification |
| Metal Surfaces | Coordination bonding | Corrosion inhibition, adhesion promotion |
| Metal Oxides (e.g., SiO2) | Hydrogen bonding, covalent bonding | Composite materials, chromatography |
| Polymers | Covalent grafting | Improved wettability, biocompatibilization |
| Cellulose | Hydrogen bonding, covalent bonding | Functional paper, advanced biocomposites |
Self-Assembly and Supramolecular Structures involving this compound
Self-assembly is a powerful bottom-up approach for the construction of complex and functional nanostructures. The ability of this compound to participate in hydrogen bonding, through both its amino and hydroxyl groups, suggests its potential to form well-defined supramolecular assemblies.
The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions of the alkyl substituents could lead to the formation of various nanostructures, such as nanofibers, nanotubes, or vesicles, in appropriate solvents. The specific morphology of these self-assembled structures would be highly dependent on factors like solvent polarity, temperature, and concentration. While specific studies on 2-amino-5-methylphenol (B193566) derivatives in self-assembly are limited, the concept of using small organic molecules to create ordered structures is well-established. globalresearchonline.net
Furthermore, this compound could be used as a building block in the design of more complex supramolecular systems. For example, it could be derivatized with long alkyl chains to create amphiphilic molecules that self-assemble in water. Alternatively, it could be incorporated into larger molecules, such as dendrimers or polymers, to direct their assembly into specific architectures. The study of supramolecular assemblies of aminophenol derivatives is an emerging area with potential for creating novel functional materials. researchgate.net
| Supramolecular Interaction | Potential Resulting Structure | Potential Application |
| Hydrogen Bonding | 1D chains, 2D sheets | Gels, liquid crystals |
| π-π Stacking | Columnar structures | Organic electronics |
| Amphiphilic Self-Assembly | Micelles, vesicles | Drug delivery, nanotechnology |
Corrosion Inhibition Mechanisms via Adsorption and Surface Interaction
The prevention of corrosion is a critical challenge in numerous industries. Organic molecules containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors, particularly for metals in acidic environments. Aminophenols, in particular, have been investigated for their ability to protect metals like mild steel from corrosion.
The corrosion inhibition by this compound is expected to occur through its adsorption onto the metal surface. This adsorption can be physical, involving electrostatic interactions between the charged metal surface and the protonated amine, or chemical, involving the sharing of electrons between the nitrogen and oxygen atoms and the metal. kajay-remedies.com This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.
The molecular structure of this compound is well-suited for this purpose. The aromatic ring can lie flat on the metal surface, maximizing its coverage. The presence of both an amino and a hydroxyl group can lead to strong and stable adsorption. The alkyl substituents may further enhance the hydrophobic nature of the protective film, repelling water from the metal surface. The effectiveness of aminophenols as corrosion inhibitors is influenced by the position of the functional groups; for instance, 2-aminophenol (B121084) is often found to be more effective than its meta and para isomers due to favorable chelation. kajay-remedies.com
| Adsorption Mechanism | Key Molecular Feature | Consequence for Corrosion Inhibition |
| Physisorption | Protonated amine group | Electrostatic attraction to cathodic sites |
| Chemisorption | Lone pair electrons on N and O | Formation of a strong, stable protective layer |
| Barrier Formation | Aromatic ring and alkyl groups | Increased surface coverage and hydrophobicity |
Conclusion and Future Perspectives
Summary of Key Research Advances on 2-(1-Aminopropyl)-5-methylphenol
Direct and specific research advances on this compound are not documented in the reviewed scientific literature. Publicly accessible chemical databases provide basic information for the isomeric compound 5-(2-Aminopropyl)-2-methylphenol and a stereoisomer 2-((1R)-1-Aminopropyl)-5-methylphenol, but this is generally limited to predicted physicochemical properties and identifiers. epa.govchembk.com For the related compound 2-amino-5-methylphenol (B193566), research has demonstrated its utility as a precursor in the synthesis of tridentate Schiff base ligands and non-metallocene catalysts. sigmaaldrich.comgoogle.com Furthermore, derivatives of 2-amino-5-methylphenol have been investigated for their potential antibacterial properties. globalresearchonline.net However, it is crucial to emphasize that these findings pertain to a different, albeit structurally related, molecule and cannot be directly attributed to this compound.
Emerging Research Directions and Underexplored Aspects
Given the lack of dedicated studies, the entire field of this compound research can be considered an underexplored aspect of chemical science. Future research could logically commence with the development of efficient and stereoselective synthetic routes to obtain the compound in high purity.
Drawing parallels from the broader class of aminophenols, several emerging research directions can be envisioned:
Pharmacological Screening: Aminophenol derivatives have been explored for a range of biological activities. For instance, acetaminophen (B1664979) (a para-aminophenol derivative) is a widely used analgesic, and its mechanism of action is an area of ongoing research. mdpi.com Future studies could investigate whether this compound or its derivatives possess any interesting pharmacological properties.
Coordination Chemistry: The presence of both a phenolic hydroxyl group and an amino group makes this compound a potential ligand for the formation of metal complexes. Research into the coordination chemistry of this compound could reveal novel catalytic or material science applications, similar to the use of 2-amino-5-methylphenol in catalysis. sigmaaldrich.comgoogle.com
Polymer and Materials Science: Phenolic compounds and amines are common monomers and building blocks in polymer chemistry. The bifunctional nature of this compound could be exploited for the synthesis of novel polymers with specific thermal or electronic properties.
Methodological Innovations and Interdisciplinary Approaches in Aminopropylphenol Research
Advancements in analytical and synthetic methodologies will be pivotal for any future research on this compound.
Advanced Analytical Techniques: Modern analytical methods will be essential for the characterization of this compound and its potential derivatives. Techniques such as high-performance liquid chromatography (HPLC) have been developed for the separation and quantification of aminophenol isomers in environmental samples. nih.gov Furthermore, advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for unambiguous structure elucidation and metabolic profiling of related compounds. nih.gov
Computational Chemistry: Theoretical and computational studies can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound. Such studies can guide experimental work and help in the rational design of derivatives with desired properties.
Interdisciplinary Collaboration: A comprehensive understanding of this compound would benefit from interdisciplinary approaches. Collaboration between synthetic organic chemists, analytical chemists, pharmacologists, and material scientists would be essential to fully explore the potential of this compound. Such collaborations are increasingly recognized as fundamental for addressing complex scientific challenges.
Q & A
Q. What are the recommended safety protocols for handling 2-(1-Aminopropyl)-5-methylphenol in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Use fume hoods or local exhaust ventilation to avoid inhalation of dust or aerosols. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with alcohol. Immediate flushing with water is required for eye or skin contact, followed by medical consultation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can resolve the amine and methyl group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (e.g., SIR97 software) resolves 3D structural details, including bond angles and torsional deviations .
Q. How can purity and stability of this compound be assessed during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Thermal stability is evaluated via Differential Scanning Calorimetry (DSC). Recrystallization from hot water or alcohols (e.g., ethanol) improves purity, as noted for structurally similar aminophenols .
Advanced Research Questions
Q. What computational methods predict the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates atomization energies, ionization potentials, and proton affinities. Basis sets like 6-31G* optimize molecular geometry, while solvent effects are modeled using implicit solvation (e.g., PCM). Benchmark against experimental thermochemical data ensures reliability .
Q. How do hydrogen bonding and π-interactions influence the supramolecular assembly of this compound?
Intramolecular hydrogen bonds (e.g., O–H⋯N) form S(5) ring motifs, stabilizing the structure. Intermolecular interactions, such as C–H⋯π and O–H⋯O, drive crystal packing. Crystallographic studies reveal π-π stacking distances (~3.3–3.5 Å) between aromatic rings, comparable to related phenolic ligands. These interactions are critical for designing coordination complexes or metal-organic frameworks (MOFs) .
Q. What methodologies address contradictions in experimental data on biological activity or reaction yields?
Iterative validation using orthogonal techniques (e.g., HPLC vs. NMR for yield quantification) resolves discrepancies. For biological assays, dose-response curves and statistical analysis (e.g., ANOVA) differentiate artifacts from true activity. Comparative studies with analogs (e.g., 3-Amino-5-methylphenol) contextualize structure-activity relationships .
Q. Can this compound act as a ligand in catalytic systems?
The amine and phenolic hydroxyl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Coordination geometry is probed via UV-Vis spectroscopy and cyclic voltammetry. Catalytic efficiency in oxidation reactions is tested using substrates like alcohols, with turnover numbers (TON) compared to established ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
